molecular formula C17H17FN2O3S B5083331 N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No.: B5083331
M. Wt: 348.4 g/mol
InChI Key: OSPCRAIRZXZDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and has a molecular formula of C17H16FN3O3S.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound X has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and invasion of cancer cells, and reduce inflammation in various tissues. Additionally, it has been found to have a favorable safety profile and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X in lab experiments is its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound X is the lack of understanding of its mechanism of action and potential side effects, which require further investigation.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X. One of the areas of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound X and its potential side effects. Moreover, clinical trials are needed to evaluate the safety and efficacy of this compound X in humans, which may pave the way for its use as a therapeutic agent in various diseases.

Synthesis Methods

N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline and 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties in preclinical studies. In particular, it has shown promising results in the treatment of breast cancer, prostate cancer, and lung cancer.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-24(22,23)14-10-8-13(9-11-14)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPCRAIRZXZDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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